molecular formula C9H11N5 B1621189 4-(2-ethyl-2H-tetrazol-5-yl)aniline CAS No. 436092-88-5

4-(2-ethyl-2H-tetrazol-5-yl)aniline

Cat. No. B1621189
CAS RN: 436092-88-5
M. Wt: 189.22 g/mol
InChI Key: XHJVWDBSIBURKF-UHFFFAOYSA-N
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Description

4-(2-ethyl-2H-tetrazol-5-yl)aniline, commonly referred to as ETTA, is an aromatic amine that has been used as a research chemical for decades. It is a versatile compound that has been used in a variety of scientific and industrial applications, including medicinal chemistry, chemical synthesis, and analytical chemistry. ETTA has been used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a fluorescent dye for detecting and quantifying biological molecules. In addition, ETTA has also been used as a fluorescent label for imaging and tracking biomolecules in living cells.

Scientific Research Applications

Medicinal Chemistry Drug Design and Pharmacology

Tetrazole derivatives, including compounds like “4-(2-ethyl-2H-tetrazol-5-yl)aniline”, are significant in medicinal chemistry due to their role as nonclassical bioisosteres of carboxylic acids. Their similar pKa values allow them to mimic the biological activity of carboxylic acids, making them valuable in drug design for improved pharmacokinetic properties .

Material Chemistry Synthesis of Functional Materials

The unique chemical structure of tetrazoles enables their use in the synthesis of functional materials. Their high nitrogen content and energetic properties are beneficial in creating advanced materials with specific desired properties .

Molecular Biology Molecular Docking Studies

Molecular docking studies often utilize tetrazole derivatives as tools for understanding molecular interactions within biological systems. This application is crucial in fields like computational structural biology and computer-aided drug design .

Pharmaceutical Applications Eco-Friendly Synthesis

Tetrazole derivatives are synthesized using eco-friendly approaches, which is essential for sustainable pharmaceutical manufacturing. The use of water as a solvent and moderate conditions contributes to lower environmental impact .

Cancer Research Cytotoxicity Evaluation

Compounds like “4-(2-ethyl-2H-tetrazol-5-yl)aniline” may be evaluated for their cytotoxic effects against cancer cell lines, such as human lung cancer A549 cells. This research is vital for developing new anticancer drugs .

Antibacterial and Anti-TB Applications

The antibacterial and anti-tuberculosis (TB) potential of tetrazole derivatives is explored through molecular docking studies and in vitro evaluations, contributing to the fight against bacterial infections and TB .

Oligonucleotide Synthesis Acidic Activators

Tetrazoles serve as acidic activators in oligonucleotide synthesis, facilitating the coupling process essential for constructing DNA or RNA sequences for research and therapeutic applications .

Energetic Materials High-Energy Content Compounds

Due to their high nitrogen content, tetrazole derivatives are explored for their potential as energetic materials, which could be used in various industrial and military applications .

properties

IUPAC Name

4-(2-ethyltetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-2-14-12-9(11-13-14)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJVWDBSIBURKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360624
Record name 4-(2-Ethyl-2H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-ethyl-2H-tetrazol-5-yl)aniline

CAS RN

436092-88-5
Record name 4-(2-Ethyl-2H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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